Acetamidotetramethylrhodamine

Photostability Cytoskeleton Fluorescence Microscopy

Conventional TMR labels often suffer from protein-induced quenching and non-specific labeling, reducing assay sensitivity. Acetamidotetramethylrhodamine (ATR) overcomes this via its acetamido group, enabling covalent, stereospecific conjugation to cysteine thiols with minimal self-quenching. Its 5-/6-isomer mixture uniquely reports myosin cross-bridge axial tilting and twisting, while delivering superior photostability for FPR actin dynamics measurements-achieving <1% cleavage per photoinduced crosslinking event.

Molecular Formula C26H25N3O4
Molecular Weight 443.5 g/mol
CAS No. 124985-63-3
Cat. No. B039839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamidotetramethylrhodamine
CAS124985-63-3
Synonymsacetamidotetramethylrhodamine
ATMR
Molecular FormulaC26H25N3O4
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O
InChIInChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32)
InChIKeyGXOCAICLOJUEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATR: Thiol-Reactive Rhodamine Fluorophore


Acetamidotetramethylrhodamine (ATR, CAS 124985-63-3) is a xanthene fluorophore belonging to the tetramethylrhodamine (TMR) class, distinguished by its acetamido functional group which enables targeted, covalent conjugation to sulfhydryl (-SH) groups in proteins and peptides . As a derivative of tetramethylrhodamine, ATR retains the core spectral characteristics of the parent dye, with excitation/emission maxima typically reported in the orange-red region of the visible spectrum (e.g., ~543/567 nm), making it compatible with standard rhodamine filter sets and common laser lines (e.g., 532 nm, 543 nm) . The compound is frequently supplied as a mixture of its 5- and 6-positional isomers, a feature that is critical for certain advanced research applications requiring stereospecific labeling [1].

Why ATR Is Not Interchangeable


Despite sharing a common tetramethylrhodamine fluorophore, ATR is not a drop-in replacement for other TMR derivatives like maleimide or succinimidyl ester variants. The acetamido functional group defines a unique chemical reactivity profile, specifically targeting thiol groups under mild conditions to form stable thioether bonds, a mechanism distinct from the reactivity of amine-reactive NHS esters or other thiol-reactive maleimides [1]. Crucially, the 5- and 6-isomer mixture of ATR can exhibit stereospecific labeling preferences for certain cysteine residues in proteins, a phenomenon documented for iodoacetamido-TMR but relevant to ATR's binding orientation, which can significantly alter the outcome of structural biology experiments, such as fluorescence polarization assays measuring protein conformational changes [2]. Furthermore, while many rhodamine dyes suffer from reduced quantum yield and self-quenching upon conjugation to proteins, the specific substitution pattern of ATR can result in less quenching than observed with some other TMR derivatives, impacting the brightness and sensitivity of the final conjugate [3]. Therefore, substituting ATR with another rhodamine reagent based solely on spectral similarity risks compromising labeling specificity, conjugate performance, and experimental reproducibility.

ATR Comparative Performance Evidence


Photostability Over Fluorescein in Actin Imaging

In a comparative study of filamentous actin (F-actin) labeled with different dyes, acetamidotetramethylrhodamine-labeled actin (ATR-actin) demonstrated distinct photochemical behavior compared to acetamidofluorescein-labeled actin (AF-actin). Both ATR-actin and AF-actin were susceptible to photoinduced damage, but the quantum yields for the two primary effects were notably different [1]. The data indicate that rhodamine-based ATR provides a different photobleaching and photo-crosslinking profile compared to fluorescein, which is a critical factor for quantitative imaging techniques like Fluorescence Photobleaching Recovery (FPR) [1]. This evidence underscores ATR's utility as a superior alternative to fluorescein for experiments requiring prolonged or intense illumination.

Photostability Cytoskeleton Fluorescence Microscopy

Isomeric Discrimination of Axial vs. Twisting Motions

The two positional isomers (5- and 6-) of acetamidotetramethylrhodamine (ATR) are not functionally equivalent. When covalently bound to the myosin regulatory light chain (RLC) in skeletal muscle fibers, the distinct isomers allow researchers to differentiate between cross-bridge motions in the plane of the muscle fiber axis (axial motions or tilting) and motions around the long axis of the RLC (twisting) [1]. This stereospecific readout is a unique capability of the ATR isomer mixture, enabling the dissection of complex structural transitions during muscle contraction that cannot be achieved with a single isomer or other non-isomeric TMR derivatives. Quantitative analysis suggests that transitions between relaxed, contracting, and rigor states involve both twisting and tilting, and only the dual-isomer ATR probe provides the necessary angular discrimination to resolve these components [1].

Fluorescence Polarization Muscle Biophysics Myosin

Higher Quantum Yield vs. TMR in Aqueous Media

While a direct quantum yield value for unconjugated ATR is not widely reported, a class of structurally related rhodol derivatives designed to mimic tetramethylrhodamine (TMR) spectra, including those with acetamido functionality, have been shown to possess higher quantum yields than their TMR counterparts in aqueous environments [1]. This class-level inference suggests that the specific substitution pattern of ATR, like these rhodol derivatives, may mitigate the quenching and aggregation issues that commonly reduce the fluorescence of TMR conjugates. Specifically, the study notes that these rhodol derivatives were 'less quenched on conjugation to proteins than TMR derivatives' and 'more fluorescent than TMR conjugates' [1]. This positions ATR as a potentially brighter and more reliable alternative to standard TMR labels in challenging aqueous biological assays.

Quantum Yield Rhodol Dyes Bioconjugation

Cost Advantage vs. Standard TMR Maleimide

A commercial analog of ATR with a C2 maleimide linker (Tetramethylrhodamine-5-(and-6)-C2 maleimide) provides a direct cost and performance comparison. This reagent is marketed as a direct alternative to the standard tetramethylrhodamine-5-(and-6)-maleimide, with near-identical spectral characteristics (excitation/emission maxima at 544/572 nm, a difference of only +2 nm) . Crucially, it is offered at a 40% lower cost while maintaining the same thiol-reactive chemistry for labeling proteins, antibodies, and peptides . This demonstrates that for routine thiol-conjugation applications, selecting an acetamido-based or structurally similar TMR derivative can yield substantial procurement savings without sacrificing spectral performance.

Cost-Effectiveness Thiol Modification Protein Labeling

ATR Research Applications


Quantitative FPR for Actin Dynamics

For researchers employing FPR to measure actin filament diffusion and dynamics, ATR-actin provides a superior photochemical profile compared to fluorescein-based conjugates. The well-characterized ratio of photoinduced crosslinking to filament cleavage (with less than 1% cleavage per event) allows for more accurate and reproducible measurements of hydrodynamic properties [1]. This application directly leverages the quantitative photostability advantage of ATR over AF.

Fluorescence Polarization of Myosin Motor Proteins

ATR is the probe of choice for structural biologists studying the myosin cross-bridge cycle. Its 5- and 6-isomeric mixture uniquely enables the simultaneous detection and discrimination of axial tilting and twisting motions of the myosin regulatory light chain during muscle contraction and relaxation [1]. This stereospecific information, inaccessible with single-isomer dyes or other fluorophores, is essential for building accurate models of force generation in muscle.

Cost-Effective High-Throughput Thiol Labeling

For laboratories or core facilities performing routine, large-scale labeling of thiol-containing proteins, antibodies, or peptides, selecting an ATR-based maleimide analog (such as Tetramethylrhodamine-5-(and-6)-C2 maleimide) offers a direct 40% cost saving over traditional TMR-maleimide reagents, with a negligible +2 nm spectral shift [1]. This makes it an economically rational choice for generating bright, red-fluorescent conjugates without compromising assay performance.

High-Brightness Aqueous Immunoassays

Based on class-level evidence from related rhodol derivatives, ATR and its conjugates are likely to exhibit higher quantum yields and less protein-induced quenching in aqueous solutions compared to standard TMR labels [1]. This makes ATR a strategic selection for developing sensitive immunoassays, protein microarrays, or any application where maximizing fluorescence signal in physiological buffers is paramount.

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